Cas no 100068-17-5 (2,3-dimethyl-1H-Indole-5-acetic acid)

2,3-Dimethyl-1H-Indole-5-acetic acid is a substituted indole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a carboxylic acid functional group at the 5-position and methyl substitutions at the 2- and 3-positions of the indole ring, enhancing its reactivity and stability. This compound may serve as a key intermediate in the synthesis of bioactive molecules, including plant growth regulators or pharmacologically active agents. Its well-defined molecular framework allows for precise modifications, making it valuable for structure-activity relationship studies. High purity grades are available to ensure consistent performance in synthetic and analytical applications.
2,3-dimethyl-1H-Indole-5-acetic acid structure
100068-17-5 structure
Product Name:2,3-dimethyl-1H-Indole-5-acetic acid
CAS No:100068-17-5
MF:C12H13NO2
MW:203.237123250961
CID:1095768
PubChem ID:826254
Update Time:2025-08-05

2,3-dimethyl-1H-Indole-5-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2,3-dimethyl-1H-Indole-5-acetic acid
    • 2-(2,3-dimethyl-1H-indol-5-yl)acetic acid
    • YQJMPNCDSJYOLT-UHFFFAOYSA-N
    • 100068-17-5
    • SCHEMBL1684557
    • AE-562/12222941
    • DA-16588
    • (2,3-dimethyl-1H-indol-5-yl)aceticacid
    • EN300-781972
    • (2,3-dimethyl-1H-indol-5-yl)acetic acid
    • CS-0439557
    • (2,3-Dimethyl-1H-indol-5-yl)acetic acid, AldrichCPR
    • Oprea1_331100
    • Inchi: 1S/C12H13NO2/c1-7-8(2)13-11-4-3-9(5-10(7)11)6-12(14)15/h3-5,13H,6H2,1-2H3,(H,14,15)
    • InChI Key: YQJMPNCDSJYOLT-UHFFFAOYSA-N
    • SMILES: OC(CC1C=CC2=C(C=1)C(C)=C(C)N2)=O

Computed Properties

  • Exact Mass: 203.094629g/mol
  • Monoisotopic Mass: 203.094629g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 203.24g/mol
  • XLogP3: 2.3
  • Topological Polar Surface Area: 53.1Ų

2,3-dimethyl-1H-Indole-5-acetic acid Pricemore >>

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2,3-dimethyl-1H-Indole-5-acetic acid Related Literature

Additional information on 2,3-dimethyl-1H-Indole-5-acetic acid

Professional Introduction to 2,3-dimethyl-1H-Indole-5-acetic acid (CAS No. 100068-17-5)

2,3-dimethyl-1H-Indole-5-acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 100068-17-5, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the indole family, a class of molecules widely recognized for their diverse biological activities and roles in natural product chemistry. The presence of acetic acid functionality at the 5-position, combined with methyl substituents at the 2- and 3-positions, endows this molecule with unique electronic and steric properties that make it a valuable scaffold for drug discovery and material science applications.

The indole core is a privileged structure in medicinal chemistry, frequently appearing in bioactive molecules ranging from antimicrobial agents to potential therapeutics for neurological disorders. The specific substitution pattern of 2,3-dimethyl-1H-Indole-5-acetic acid not only influences its physicochemical properties but also modulates its interaction with biological targets. This compound’s potential as a precursor or intermediate in synthesizing more complex molecules has been explored in several cutting-edge research studies.

In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting enzymes and receptors involved in metabolic and inflammatory pathways. 2,3-dimethyl-1H-Indole-5-acetic acid has been investigated as a possible lead compound due to its structural features that may facilitate binding to specific protein targets. For instance, studies have suggested that derivatives of indoleacetic acids exhibit inhibitory activity against certain cytochrome P450 enzymes and could serve as tools for studying enzyme kinetics and drug metabolism.

The synthesis of 2,3-dimethyl-1H-Indole-5-acetic acid presents an interesting challenge for organic chemists due to the need to introduce the methyl groups at the 2- and 3-position while maintaining regioselectivity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or palladium-mediated transformations, have been employed to achieve high yields and purity. These synthetic approaches not only highlight the versatility of modern organic chemistry but also contribute to the development of scalable processes for producing biologically relevant compounds.

Biologically, 2,3-dimethyl-1H-Indole-5-acetic acid has been examined for its potential role as a modulator of signaling pathways associated with cell growth and differentiation. Preliminary in vitro assays have indicated that certain analogs of this compound may exhibit weak agonist or antagonist activity at specific receptors or enzymes. While further research is needed to fully elucidate its pharmacological profile, these findings underscore the importance of exploring structurally diverse indole derivatives as candidates for therapeutic intervention.

The compound’s solubility profile and stability under various conditions are also critical factors in its utility as a research tool or lead molecule. Investigations into optimizing solubility through salt formation or prodrug strategies have been reported in some studies. Additionally, computational modeling techniques have been applied to predict binding affinities and optimize molecular interactions, providing insights into how structural modifications might enhance biological activity.

From an industrial perspective, the demand for high-quality intermediates like 2,3-dimethyl-1H-Indole-5-acetic acid continues to grow as drug discovery efforts expand into novel therapeutic areas. Manufacturers specializing in fine chemicals have developed robust synthetic routes to ensure consistent supply while meeting stringent quality standards. These advancements reflect the broader trend toward precision chemistry, where tailored molecular structures are designed to achieve desired biological outcomes.

The role of CAS No. 100068-17-5 in academic research cannot be overstated. It serves as a reference point for scientists investigating indole derivatives and provides a basis for comparing structural analogs with varying biological activities. As new synthetic techniques and analytical methods emerge, compounds like this continue to inspire innovation across multiple disciplines within chemical biology.

In conclusion,2,3-dimethyl-1H-Indole-5-acetic acid represents a significant compound in pharmaceutical research due to its unique structural features and potential applications. Its synthesis, biological evaluation, and industrial relevance underscore its importance as both a scientific curiosity and a practical tool for drug development. As research progresses, this molecule is likely to remain at the forefront of investigations into indole-based therapeutics.

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